2-Amino-2-methyloctan-1-ol

Description

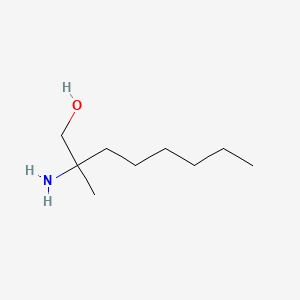

2-Amino-2-methyloctan-1-ol is an organic compound that, like other amino alcohols, possesses both an amine and an alcohol functional group. This bifunctionality is central to its chemical reactivity and is a key reason for the scientific interest in this class of molecules. Its structure, featuring a moderately long alkyl chain, suggests properties that may be useful in a variety of chemical contexts.

The structure of this compound consists of an eight-carbon chain (octane) as its backbone. A primary alcohol (hydroxyl, -OH) group is attached to the first carbon, while a primary amine (-NH2) group and a methyl (-CH3) group are both attached to the second carbon. This arrangement makes it a sterically hindered primary amine.

The presence of both acidic (hydroxyl) and basic (amino) groups within the same molecule allows it to exhibit amphoteric properties. The key functional groups—the primary amine and the primary alcohol—are the centers of its reactivity. The primary alcohol can undergo oxidation to form aldehydes or carboxylic acids, while the primary amine can react with acids to form ammonium (B1175870) salts and participate in nucleophilic substitution reactions. alfa-chemistry.com The combination of these groups on a single, flexible octyl chain provides a unique platform for synthesizing more complex molecules.

Table 1: Physicochemical Properties of this compound

| Property | Value |

|---|---|

| Molecular Formula | C₉H₂₁NO |

| Molecular Weight | 159.27 g/mol |

| CAS Number | 13893-65-7 |

| Structure | An octanol (B41247) backbone with an amino and a methyl group on carbon 2, and a hydroxyl group on carbon 1. |

This table is generated based on data available from chemical suppliers and databases.

Amino alcohols are a fundamentally important class of compounds in chemistry due to their dual functionality. This characteristic makes them highly versatile building blocks and intermediates in organic synthesis.

Key roles of amino alcohols in chemical research include:

Synthetic Intermediates: They are crucial for constructing complex, biologically active molecules and unnatural amino acids.

Chiral Ligands: Chiral amino alcohols are widely used in asymmetric synthesis to create catalysts that can produce specific stereoisomers of a target molecule. alfa-chemistry.com

Materials Science: Their ability to act as both a hydrogen bond donor (from the -OH and -NH2 groups) and acceptor (from the N and O atoms) makes them useful in the development of polymers and surfactants. scbt.com They can also be used to modify surfaces to improve adhesion. scbt.com

Biochemistry: Amino alcohol structures are integral components of many biological molecules and are used to study metabolic pathways and enzyme functions. scbt.com For instance, the β-amino alcohol subunit is found in natural products and peptides. researchgate.net

This compound, with its specific structure, contributes to this class by offering a variant with increased lipophilicity from its six-carbon tail, which could be advantageous in applications requiring solubility in less polar environments or for creating surfactants with specific properties.

The current body of published research focuses heavily on shorter-chain amino alcohols, such as 2-Amino-2-methylpropan-1-ol (AMP). AMP is a well-studied compound, recognized for its use as a buffering agent, in CO2 capture technologies, and as a precursor in various syntheses. researchgate.netwikipedia.orggassnova.no The blend of AMP with piperazine, known as the CESAR 1 solvent, has been investigated as a potentially superior alternative to standard monoethanolamine (MEA) solutions for post-combustion CO2 capture due to lower energy consumption and greater stability. gassnova.no

In stark contrast, specific research dedicated to this compound is notably scarce in publicly available literature. While it is available from commercial chemical suppliers, indicating its use in synthesis, there is a clear knowledge gap regarding its specific reaction kinetics, physicochemical properties under various conditions, and performance in applied contexts.

Future research could productively explore several areas:

Surfactant Properties: The amphiphilic nature of the molecule, with its hydrophilic amino-alcohol head and a lipophilic eight-carbon tail, suggests potential as a surfactant or emulsifier. Detailed studies are needed to characterize these properties.

Comparative Performance: Research comparing its performance against shorter-chain analogues like AMP in applications such as CO2 capture could reveal how the longer alkyl chain affects absorption capacity, volatility, and degradation.

Synthetic Applications: A systematic exploration of its utility as a building block for novel pharmaceuticals or specialty polymers could uncover new applications. The longer chain may influence the biological activity or material properties of the resulting products.

Table 2: Chemical Compounds Mentioned in this Article

| Compound Name | Molecular Formula |

|---|---|

| This compound | C₉H₂₁NO |

| 2-Amino-2-methylpropan-1-ol (AMP) | C₄H₁₁NO |

| Monoethanolamine (MEA) | C₂H₇NO |

| Piperazine | C₄H₁₀N₂ |

| Aldehyde | R-CHO |

| Carboxylic Acid | R-COOH |

Properties

Molecular Formula |

C9H21NO |

|---|---|

Molecular Weight |

159.27 g/mol |

IUPAC Name |

2-amino-2-methyloctan-1-ol |

InChI |

InChI=1S/C9H21NO/c1-3-4-5-6-7-9(2,10)8-11/h11H,3-8,10H2,1-2H3 |

InChI Key |

WYHLKHURMRDRTG-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCC(C)(CO)N |

Origin of Product |

United States |

Synthetic Methodologies for 2 Amino 2 Methyloctan 1 Ol

Retrosynthetic Analysis and Key Precursors for Long-Chain, Branched Amino Alcohols

Retrosynthetic analysis is a technique used to plan a synthesis by working backward from the target molecule to simpler, commercially available starting materials. For 2-Amino-2-methyloctan-1-ol, the primary disconnections are made at the carbon-nitrogen and carbon-carbon bonds adjacent to the stereocenter.

Key Disconnections and Precursors:

C-N Bond Disconnection: This is a common strategy for amine synthesis. youtube.com It suggests a precursor where the amine functionality is introduced late in the synthesis, such as through the reduction of a nitro group or an azide. This leads to the key precursor 2-methyl-2-nitrooctan-1-ol .

C-C Bond Disconnection: Disconnecting the carbon chain at the C2-C3 position points towards a nucleophilic addition to a carbonyl group. This could involve the addition of a hexyl nucleophile (e.g., a Grignard or organolithium reagent) to a 2-amino-2-methyl-3-oxopropanoate derivative.

Functional Group Interconversion (FGI): An alternative approach involves the interconversion of functional groups. For instance, the primary alcohol could be derived from the reduction of a carboxylic acid or ester. This suggests a precursor like 2-amino-2-methyloctanoic acid .

Based on this analysis, three primary classes of precursors for this compound can be identified:

Nitro-alcohols: 2-methyl-2-nitrooctan-1-ol

Amino acids/esters: 2-amino-2-methyloctanoic acid or its corresponding esters.

Keto-alcohols or aldehydes: 2-hydroxy-2-methyloctanal (hypothetical).

These precursors form the basis for the synthetic routes discussed in the following sections.

Conventional Synthetic Routes to this compound

Conventional methods for the synthesis of this compound rely on well-established organic reactions. These routes are generally robust and can be performed with readily available reagents.

Reductive amination is a versatile method for forming amines from carbonyl compounds. organic-chemistry.orgmasterorganicchemistry.com In a hypothetical synthesis of this compound, this would involve the reaction of 2-hydroxy-2-methyloctanal with an ammonia (B1221849) source, followed by reduction of the resulting imine.

Reaction Scheme:

Typical Reagents and Conditions:

| Step | Reagents | Conditions |

| Imine Formation | 2-hydroxy-2-methyloctanal, Ammonia (or ammonium (B1175870) salt) | Methanol or Ethanol, Room temperature |

| Reduction | Sodium borohydride (B1222165) (NaBH4), Sodium cyanoborohydride (NaBH3CN) | Acidic or neutral pH |

The choice of reducing agent is crucial. Sodium cyanoborohydride is often preferred as it is selective for the imine in the presence of the aldehyde. masterorganicchemistry.com

Nucleophilic substitution is another classical approach, though less common for hindered amines. This would involve the reaction of a substrate like 2-bromo-2-methyloctan-1-ol with an amine nucleophile (e.g., ammonia or an ammonia equivalent). However, this method is often plagued by side reactions, including elimination and over-alkylation.

The reduction of a nitro group is a reliable method for the synthesis of primary amines. The precursor, 2-methyl-2-nitrooctan-1-ol, can be synthesized through a nitroaldol (Henry) reaction between 1-nitropropane (B105015) and hexanal, followed by further modifications. A more direct route involves the reaction of 2-nitropropane (B154153) with formaldehyde, a method used for shorter-chain analogs like 2-nitro-2-methyl-1-propanol. google.comgoogle.comnih.gov

Once the nitro-alcohol is obtained, it can be reduced to the corresponding amino alcohol.

Reaction Scheme:

Common Reducing Agents:

| Reducing Agent | Conditions |

| Catalytic Hydrogenation (H2, Pd/C or Raney Ni) | Methanol or Ethanol, Elevated pressure |

| Metal Hydrides (e.g., LiAlH4) | Anhydrous ether or THF |

| Metal/Acid (e.g., Fe/HCl, Sn/HCl) | Aqueous or alcoholic media |

Catalytic hydrogenation is often the method of choice due to its clean reaction profile and high yields. doubtnut.com

Grignard and organolithium reagents are powerful nucleophiles used for C-C bond formation. wvu.eduorganicchemistrydata.org A plausible route to this compound involves the addition of a hexylmagnesium bromide or hexyllithium to a protected 2-amino-2-methylpropanoate derivative. The resulting ketone can then be reduced to the alcohol.

Alternatively, the addition of an organometallic reagent to an epoxide can be employed. For example, the reaction of hexyllithium with 2-amino-2-methyloxirane would yield the desired product after workup. However, the synthesis of the starting amino-epoxide can be challenging.

A more feasible approach starts with a commercially available amino acid, such as alanine. The amino and carboxyl groups would need to be appropriately protected before the addition of the organometallic reagent. researchgate.netechemi.com

Illustrative Reaction Pathway:

Protection of the amino and carboxyl groups of alanine.

Addition of two equivalents of a methyl Grignard reagent to the protected ester to form a tertiary alcohol.

Oxidation of the alcohol to a ketone.

Addition of a hexyl Grignard reagent to the ketone.

Deprotection to yield this compound.

This multi-step process, while lengthy, offers a high degree of control over the construction of the carbon skeleton.

Advanced Synthetic Approaches to this compound

Modern synthetic methods focus on achieving high levels of stereocontrol, which is crucial for the synthesis of biologically active molecules.

The synthesis of a single enantiomer of this compound requires an asymmetric approach. This can be achieved through several strategies, including the use of chiral auxiliaries, chiral catalysts, or biocatalysis.

Chiral Auxiliary-Mediated Synthesis:

A chiral auxiliary is a chemical compound that is temporarily incorporated into a synthesis to control the stereochemical outcome of a reaction. nih.gov For example, a chiral oxazolidinone derived from a readily available amino alcohol can be alkylated with a hexyl group and a methyl group in a stereocontrolled manner. Subsequent cleavage of the auxiliary would yield the chiral amino alcohol.

Asymmetric Catalysis:

Asymmetric catalysis involves the use of a chiral catalyst to favor the formation of one enantiomer over the other. acs.orgscihorizon.com For the synthesis of chiral 1,2-amino alcohols, several catalytic methods have been developed:

Asymmetric Transfer Hydrogenation: The asymmetric reduction of an α-amino ketone precursor using a chiral ruthenium or rhodium catalyst can produce the desired amino alcohol with high enantioselectivity. acs.org

Enantioselective Addition of Organometallic Reagents: The addition of organometallic reagents to imines or aldehydes in the presence of a chiral ligand can lead to the formation of chiral amino alcohols. acs.org

Biocatalysis: Enzymes such as imine reductases (IREDs) and amine dehydrogenases can be used for the asymmetric reductive amination of ketones to produce chiral amines and amino alcohols with excellent enantiomeric excess. researchgate.netnih.govfrontiersin.org

Hypothetical Enantioselective Synthesis Data:

| Method | Catalyst/Auxiliary | Precursor | Enantiomeric Excess (ee) |

| Asymmetric Transfer Hydrogenation | RuCl[(S,S)-TsDACH] | 2-Amino-2-methyloctan-1-one | >95% |

| Chiral Auxiliary | Evans' Oxazolidinone | Propionyl oxazolidinone | >98% |

| Biocatalysis | Imine Reductase (IRED) | 2-Hydroxy-2-methyloctan-3-one | >99% |

These advanced methods, while often more complex and costly than conventional routes, provide access to enantiomerically pure this compound, which is essential for applications in pharmaceuticals and materials science.

Catalytic Hydrogenation Strategies for Stereocontrol

Catalytic hydrogenation is a versatile and widely used method for the synthesis of amino alcohols, typically through the reduction of precursor molecules such as α-amino ketones or nitro alcohols. The key challenge lies in controlling the stereochemistry of the final product. Asymmetric hydrogenation, utilizing chiral catalysts, is a powerful strategy to achieve high enantioselectivity.

One prominent approach is the asymmetric hydrogenation of α-amino ketones. This method employs chiral metal complexes, often based on iridium, rhodium, or ruthenium, coordinated with chiral ligands. For instance, iridium catalysts bearing chiral spiro ligands have demonstrated high efficiency and enantioselectivity (up to 99.9% ee) in the hydrogenation of various α-amino ketones to their corresponding chiral 1,2-amino alcohols. The reaction typically proceeds under hydrogen pressure in the presence of a base, where the chiral catalyst facilitates the stereoselective addition of hydrogen across the carbonyl group.

Another strategy involves a dynamic kinetic asymmetric transformation (DYKAT) coupled with a hydrogenation step. This process begins with achiral precursors which are converted into a transient chiral auxiliary using an asymmetric catalyst. This newly formed stereocenter then directs a subsequent diastereoselective hydrogenation, allowing for selective access to different stereoisomers of the amino alcohol.

The reduction of nitro compounds also serves as a viable pathway. The precursor, 2-nitro-2-methyloctan-1-ol, can be synthesized and subsequently reduced to this compound. The stereocontrol in this hydrogenation step is crucial and can be influenced by the choice of catalyst and reaction conditions. Catalysts like Palladium on carbon (Pd/C) are effective for nitro group reduction. For stereocontrol, chiral modifiers or catalysts can be employed, although this route is often more challenging for establishing the stereocenter compared to the asymmetric hydrogenation of a prochiral ketone.

Table 1: Comparison of Catalytic Hydrogenation Strategies for Chiral Amino Alcohol Synthesis

| Strategy | Precursor | Key Catalyst Type | Typical Enantioselectivity | Advantages |

|---|---|---|---|---|

| Asymmetric Hydrogenation | α-Amino Ketone | Chiral Iridium, Rhodium, or Ruthenium Complexes | Excellent (often >99% ee) | High efficiency and enantioselectivity, direct formation of stereocenter. |

| Dynamic Kinetic Asymmetric Transformation (DYKAT) | Propargylic Amines | Chiral Palladium Complexes | High | Access to all possible stereoisomers from achiral precursors. |

| Diastereoselective Hydrogenation | Nitro Alcohol with existing stereocenter | Heterogeneous (e.g., Pd/C, Raney Ni) or Homogeneous Catalysts | Variable, depends on substrate control | Utilizes readily available nitroalkane precursors. |

Biocatalytic Pathways for Enantiomerically Pure Synthesis

Biocatalysis offers a highly selective and environmentally benign alternative to traditional chemical synthesis for producing enantiomerically pure compounds. Enzymes operate under mild conditions and exhibit remarkable chemo-, regio-, and enantioselectivity, making them ideal for chiral synthesis.

One of the primary biocatalytic methods is enzymatic kinetic resolution . This process involves the use of an enzyme, typically a lipase, to selectively acylate one enantiomer of a racemic mixture of this compound. The resulting acylated product can then be easily separated from the unreacted enantiomer, yielding two enantiomerically enriched compounds. Lipases like Novozyme 435 are widely used for the resolution of racemic alcohols through transesterification with an acyl donor like vinyl acetate. The efficiency of the resolution is dependent on factors such as the enzyme, solvent, temperature, and acyl donor.

Another powerful approach is the use of amine dehydrogenases (AmDHs) or transaminases (TAs) for the asymmetric synthesis of chiral amines and amino alcohols. AmDHs catalyze the reductive amination of a ketone precursor using ammonia as the amine source and a cofactor like NAD(P)H. By selecting an appropriate AmDH, the corresponding ketone can be converted directly into the desired (R)- or (S)-enantiomer of the amino alcohol with very high enantiomeric excess. Protein engineering and directed evolution have been employed to develop AmDH variants with improved activity, stability, and substrate scope.

Similarly, transaminases can be used to install an amino group onto a suitable keto-alcohol precursor with high stereoselectivity. These enzymatic cascades can be designed to be self-sufficient by incorporating cofactor regeneration systems, which enhances the economic viability of the process.

Table 2: Overview of Biocatalytic Methods for Chiral Amino Alcohol Production

| Method | Enzyme Class | Starting Material | Principle | Key Advantage |

|---|---|---|---|---|

| Enzymatic Kinetic Resolution | Lipases, Proteases | Racemic Amino Alcohol | Selective reaction of one enantiomer, allowing separation. | High enantiomeric excess for both substrate and product. |

| Asymmetric Reductive Amination | Amine Dehydrogenases (AmDHs) | Keto-alcohol | Direct conversion of a prochiral ketone to a chiral amine. | Potentially 100% theoretical yield of a single enantiomer. |

| Asymmetric Amination | Transaminases (TAs) | Keto-alcohol | Transfer of an amino group from a donor molecule. | High stereoselectivity and broad substrate scope. |

Process Optimization and Green Chemistry Considerations in Synthesis

Optimizing the synthetic process for this compound involves enhancing efficiency, reducing costs, and minimizing environmental impact. These goals are central to the principles of green chemistry, which advocates for the design of chemical products and processes that reduce or eliminate the use and generation of hazardous substances.

Solvent Selection and Reaction Conditions

For biocatalytic processes, reactions are typically conducted in aqueous buffer solutions under mild temperatures (20-60 °C) and atmospheric pressure, which inherently reduces energy consumption and avoids the use of volatile organic compounds. Optimization studies often focus on parameters like pH, temperature, and substrate/enzyme concentrations to maximize conversion and enantioselectivity.

Catalyst Development for Enhanced Efficiency

Catalyst efficiency is a cornerstone of process optimization. In chemical synthesis, this involves developing catalysts with high turnover numbers (TONs) and turnover frequencies (TOFs), which allows for lower catalyst loading and shorter reaction times. For hydrogenation reactions, research focuses on creating more active and reusable catalysts. For example, modifying a Cu/ZnO/Al2O3 catalyst with magnesium was shown to significantly improve its performance and stability for the hydrogenation of an amino acid ester to the corresponding amino alcohol, allowing it to be recycled multiple times with only a minor decrease in selectivity. The development of heterogeneous catalysts is particularly desirable as they can be easily separated from the reaction mixture and reused, simplifying product purification and reducing waste.

In biocatalysis, catalyst development is achieved through protein engineering. Techniques like directed evolution can be used to create enzyme variants with enhanced stability, higher activity, and a broader substrate scope than their wild-type counterparts. Immobilization of enzymes on solid supports is another key strategy that improves their stability and allows for easy recovery and reuse over multiple reaction cycles, making the process more cost-effective.

Waste Minimization Strategies

A primary goal of green chemistry is to minimize waste at the source. This can be achieved through several strategies applicable to the synthesis of this compound.

Atom Economy: Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product. Asymmetric synthesis methods, such as direct reductive amination of a ketone, are generally more atom-economical than kinetic resolutions, which have a maximum theoretical yield of 50% for a single enantiomer.

Catalyst Recycling: As mentioned, using recoverable and reusable heterogeneous or immobilized catalysts significantly reduces waste.

Tandem/Cascade Reactions: Combining multiple synthetic steps into a single, one-pot procedure avoids the need for isolation and purification of intermediates. This reduces solvent usage, energy consumption, and potential loss of material. Biocatalytic cascades are particularly effective, where multiple enzymes work sequentially to convert a starting material to a final product in one vessel.

Use of Renewable Feedstocks: While not always directly applicable to a specific target molecule, exploring pathways from bio-based starting materials is a long-term green chemistry goal.

Implementing a structured waste minimization program involves identifying waste streams, evaluating their sources, and developing targeted strategies for reduction, reuse, or recycling.

Chemical Reactivity and Transformation Chemistry of 2 Amino 2 Methyloctan 1 Ol

Reactions at the Amine Functionality

The lone pair of electrons on the nitrogen atom of the primary amine group makes it both basic and nucleophilic, enabling it to participate in a variety of reactions.

N-Alkylation and N-Acylation Reactions

The nucleophilic nature of the amine allows for the formation of new carbon-nitrogen bonds through N-alkylation and N-acylation.

N-Alkylation: This reaction involves the treatment of the amine with alkylating agents, such as alkyl halides. The reaction proceeds via nucleophilic substitution, where the amine displaces the leaving group on the alkylating agent. The initial reaction yields a secondary amine, which can undergo further alkylation to produce a tertiary amine and subsequently a quaternary ammonium (B1175870) salt. The extent of alkylation can be controlled by the stoichiometry of the reactants. The use of protecting groups or specific methodologies like "hydrogen borrowing" catalysis can offer greener alternatives to traditional alkylating agents. beilstein-journals.org

N-Acylation: Primary amines readily react with acylating agents like acyl chlorides or acid anhydrides to form amides. This reaction is typically rapid and exothermic. N-acylation is a common strategy in organic synthesis to protect the amine group, rendering it less nucleophilic and basic for subsequent reactions. monash.edu For instance, reacting 2-Amino-2-methyloctan-1-ol with acetyl chloride in the presence of a base would yield N-(1-hydroxy-2-methyloctan-2-yl)acetamide.

Table 1: N-Alkylation and N-Acylation Reactions

| Reagent Type | Example Reagent | Product Class | General Reaction Scheme |

|---|---|---|---|

| Alkyl Halide | Methyl Iodide (CH₃I) | Secondary/Tertiary Amine | R-NH₂ + CH₃I → R-NH(CH₃) + HI |

| Acyl Chloride | Acetyl Chloride (CH₃COCl) | Amide | R-NH₂ + CH₃COCl → R-NH(COCH₃) + HCl |

| Acid Anhydride (B1165640) | Acetic Anhydride ((CH₃CO)₂O) | Amide | R-NH₂ + (CH₃CO)₂O → R-NH(COCH₃) + CH₃COOH |

Formation of Imines and Schiff Bases

Primary amines condense with aldehydes or ketones to form imines, also known as Schiff bases. masterorganicchemistry.com This reaction is a nucleophilic addition to the carbonyl carbon, followed by the elimination of a water molecule. researchgate.net The formation of the C=N double bond is typically reversible and often requires acidic or basic catalysis and the removal of water to drive the equilibrium toward the product. masterorganicchemistry.com The reaction of this compound with an aldehyde, for example, would result in the formation of an aldimine. These imine derivatives are versatile intermediates in organic synthesis.

Table 2: Formation of Imines (Schiff Bases)

| Carbonyl Compound | Example | Product Type |

|---|---|---|

| Aldehyde | Benzaldehyde | Aldimine (Schiff Base) |

| Ketone | Acetone | Ketimine (Schiff Base) |

Salt Formation and Acid-Base Reactivity

As with other amines, the primary amine group of this compound is basic and readily reacts with acids to form ammonium salts. chemicalbook.comchemicalbook.com This acid-base reaction is exothermic. chemicalbook.com The resulting salts, such as the hydrochloride or sulfate (B86663) salt, are typically crystalline solids with higher melting points and greater water solubility than the free base. This property is often exploited in the purification and handling of amino compounds.

Table 3: Salt Formation with Various Acids

| Acid | Formula | Resulting Salt Name |

|---|---|---|

| Hydrochloric Acid | HCl | This compound hydrochloride |

| Sulfuric Acid | H₂SO₄ | This compound sulfate |

| Nitric Acid | HNO₃ | This compound nitrate |

Reactions at the Hydroxyl Functionality

The primary hydroxyl group is a versatile functional group that can undergo esterification, etherification, and oxidation.

Esterification and Etherification Reactions

Esterification: The hydroxyl group can react with carboxylic acids or their derivatives (such as acyl chlorides and acid anhydrides) to form esters. The direct reaction with a carboxylic acid, known as Fischer esterification, is an equilibrium process that is typically catalyzed by a strong acid. researchgate.net Using more reactive acylating agents like acyl chlorides provides a more rapid and irreversible route to the ester. For example, reacting this compound with acetic anhydride could yield 2-amino-2-methyloctyl acetate, although the amine group would also likely be acylated under these conditions without a protecting group strategy.

Etherification: The formation of an ether from the hydroxyl group can be achieved through methods like the Williamson ether synthesis. This involves deprotonating the alcohol with a strong base (like sodium hydride) to form an alkoxide, which then acts as a nucleophile to displace a leaving group on an alkyl halide. This would result in the formation of an ether linkage at the C1 position.

Oxidation Reactions to Aldehydes or Carboxylic Acids

As a primary alcohol, the hydroxyl group of this compound can be oxidized to form either an aldehyde or a carboxylic acid, depending on the choice of oxidizing agent and the reaction conditions. libretexts.orgchemguide.co.uk

Oxidation to Aldehyde: The partial oxidation to an aldehyde can be achieved using milder oxidizing agents. To prevent further oxidation to the carboxylic acid, the aldehyde product is typically distilled from the reaction mixture as it forms. chemguide.co.uk

Oxidation to Carboxylic Acid: Stronger oxidizing agents, such as potassium dichromate in acidic solution, will oxidize the primary alcohol first to an aldehyde and then further to a carboxylic acid. chemguide.co.ukstackexchange.com Carrying out the reaction under conditions that ensure the intermediate aldehyde remains in the presence of the oxidant (e.g., heating under reflux with an excess of the oxidizing agent) will favor the formation of the carboxylic acid. chemguide.co.uk The final product would be 2-amino-2-methyloctanoic acid.

Table 4: Oxidation Products of the Hydroxyl Group

| Oxidizing Agent | Reaction Conditions | Primary Product | Product Class |

|---|---|---|---|

| Potassium Dichromate (K₂Cr₂O₇) / H₂SO₄ | Excess alcohol, distill product as it forms | 2-Amino-2-methyloctanal | Aldehyde |

| Potassium Dichromate (K₂Cr₂O₇) / H₂SO₄ | Excess oxidizing agent, reflux | 2-Amino-2-methyloctanoic acid | Carboxylic Acid |

Concerted Reactions Involving Both Amine and Hydroxyl Groups

The proximate arrangement of the amine and hydroxyl groups in this compound facilitates a range of concerted or sequential reactions that lead to the formation of various heterocyclic systems.

The 1,2-amino alcohol motif is a versatile precursor for the synthesis of several nitrogen- and oxygen-containing heterocycles.

Oxazoline (B21484) Derivatives: The most common cyclization reaction for 1,2-amino alcohols is the formation of oxazolines, which are five-membered heterocyclic compounds. wikipedia.org This can be achieved through several synthetic routes, typically involving condensation with a carbonyl-containing compound.

From Carboxylic Acids or Derivatives: Reaction with a carboxylic acid (often activated in situ with reagents like thionyl chloride to form an acyl chloride) or an ester leads to an intermediate amide, which then undergoes intramolecular cyclization to form the oxazoline ring. wikipedia.org

From Aldehydes: Condensation with an aldehyde first forms an intermediate oxazolidine, which is then oxidized to the corresponding oxazoline. wikipedia.orgorganic-chemistry.org

From Nitriles: Under certain conditions, nitriles can also react with amino alcohols to yield 2-substituted oxazolines. organic-chemistry.org

Aziridine (B145994) Derivatives: Aziridines, three-membered rings containing a nitrogen atom, can be synthesized from 1,2-amino alcohols through a process that involves converting the hydroxyl group into a good leaving group (e.g., a tosylate or mesylate). The amine then acts as an intramolecular nucleophile, displacing the leaving group to form the strained three-membered ring. This reaction is an example of an intramolecular SN2 reaction.

Morpholine (B109124) Derivatives: The synthesis of a morpholine ring (a six-membered heterocycle) from this compound is a more complex transformation. It would require reaction with a reagent that can provide a two-carbon bridge to link the nitrogen of the amine and the oxygen of the hydroxyl group. This typically involves a multi-step synthesis rather than a single cyclization step.

The following table summarizes potential cyclization reactions for this compound.

| Target Heterocycle | Reactant/Reagent | General Reaction Type | Expected Product Structure |

|---|---|---|---|

| Oxazoline | Carboxylic Acid (R-COOH) or Acyl Chloride (R-COCl) | Condensation/Cyclization | 2-Substituted-4-hexyl-4-methyl-2-oxazoline |

| Oxazoline | Aldehyde (R-CHO) followed by oxidation | Condensation/Oxidation | 2-Substituted-4-hexyl-4-methyl-2-oxazoline |

| Aziridine | 1. Tosyl Chloride (TsCl) 2. Base | Intramolecular SN2 Substitution | 2-Hexyl-2-methyl-1-aza-3-oxaspiro[2.0]pentane derivative (after protection) or direct aziridine formation |

The presence of both a hydrogen bond donor (hydroxyl and amine groups) and acceptor (oxygen and nitrogen atoms) within the same molecule allows for the formation of an intramolecular hydrogen bond (IMHB). nih.gov In this compound, a stable five-membered pseudo-ring can be formed through a hydrogen bond between the hydroxyl proton and the lone pair of electrons on the amine nitrogen (O-H···N).

This intramolecular interaction has significant consequences for the molecule's conformation and reactivity:

Modulation of Acidity and Basicity: The involvement of the hydroxyl proton in the hydrogen bond can decrease its acidity, making it harder to deprotonate. Conversely, the engagement of the nitrogen's lone pair can reduce its basicity and nucleophilicity.

Influence on Reactivity: The pre-organized conformation can either facilitate or hinder certain reactions. For intramolecular cyclizations, such as the formation of oxazolines or aziridines, the proximity of the reacting groups imposed by the hydrogen bond can lower the activation energy and accelerate the reaction. However, for intermolecular reactions, the hydrogen bond might need to be broken first, which could slow down the reaction rate. The shielding of polar groups by the IMHB can also influence the molecule's passage through low dielectric environments. rsc.org

| Property | Effect of Intramolecular Hydrogen Bond (O-H···N) | Potential Impact on Chemical Reactions |

|---|---|---|

| Conformation | Adopts a more rigid, pseudo-cyclic structure. | Pre-organizes the molecule for intramolecular cyclization. |

| Hydroxyl Group Acidity | Decreased. | Requires stronger base for deprotonation in reactions like Williamson ether synthesis. |

| Amine Group Basicity/Nucleophilicity | Decreased. | May slow down reactions where the amine acts as an external nucleophile. |

| Activation Energy for Cyclization | Potentially lowered. | Can accelerate the rate of formation of oxazolines or aziridines. |

Reactions Involving the Alkyl Chain

The octyl moiety of this compound is a saturated, non-polar alkyl chain. Its reactivity is substantially lower than that of the amino and hydroxyl functional groups.

Direct functionalization of the C8 alkyl chain is challenging due to the lack of reactive sites. The C-H bonds of the alkane chain are strong and generally unreactive. Any attempt at functionalization would typically require harsh reaction conditions that would likely also affect the more reactive amine and hydroxyl groups.

The most common type of reaction for alkanes is free-radical substitution. For example, free-radical halogenation (e.g., with Cl₂ or Br₂ in the presence of UV light) could introduce a halogen atom onto the octyl chain. However, this reaction is notoriously non-selective. It would produce a complex mixture of mono- and poly-halogenated products, with the halogen distributed across various positions on the chain, making it of limited synthetic utility without advanced catalytic methods for site-selective C-H activation.

The dual nature of this compound—possessing a polar amino alcohol "head" and a long, non-polar octyl "tail"—makes it an amphiphilic molecule. This structure dictates its intermolecular interactions and bulk properties.

Hydrophobic Interactions: The long octyl chain is hydrophobic and interacts with other non-polar molecules or chains via van der Waals forces (specifically, London dispersion forces). The strength of these interactions increases with the length of the alkyl chain. researchgate.net

Hydrogen Bonding: The polar head group, containing both -NH₂ and -OH functionalities, can participate in extensive hydrogen bonding with other polar molecules, such as water or other molecules of itself.

Amphiphilic Behavior: In aqueous media, the molecule will exhibit surfactant-like properties. The hydrophobic tails will tend to avoid water, leading to aggregation behavior such as the formation of micelles or self-assembly at interfaces (e.g., the air-water interface). This minimizes the unfavorable interaction between the non-polar chain and water. The interplay between the hydrogen bonding of the head group and the hydrophobic interactions of the tail is critical to its behavior in solution. dntb.gov.ua

The following table summarizes the key intermolecular forces associated with the different parts of the this compound molecule.

| Molecular Moiety | Dominant Intermolecular Force | Influence on Physical Properties |

|---|---|---|

| Amino Alcohol "Head" (-C(CH₃)(NH₂)CH₂OH) | Hydrogen Bonding | Contributes to water solubility (hydrophilic character), higher boiling point than corresponding alkanes. |

| Octyl "Tail" (-C₆H₁₃) | Van der Waals (Dispersion) Forces | Contributes to solubility in non-polar solvents (lipophilic character), hydrophobic interactions. |

| Entire Molecule | Amphiphilic Interactions | Potential for surfactant behavior, micelle formation in polar solvents, and complex solubility characteristics. |

Structural Elucidation and Advanced Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy for Isomer and Conformational Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the carbon-hydrogen framework of a molecule. For 2-Amino-2-methyloctan-1-ol, both ¹H and ¹³C NMR would provide critical information regarding the connectivity and chemical environment of each atom.

¹H NMR Spectroscopy: The proton NMR spectrum is anticipated to show distinct signals for the various non-equivalent protons in the molecule. The chemical shifts (δ) are influenced by the electronegativity of nearby atoms (oxygen and nitrogen), leading to a downfield shift for protons closer to these functional groups. The splitting patterns, governed by the n+1 rule, would reveal the number of adjacent protons.

Expected ¹H NMR Data for this compound

| Protons | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity |

|---|---|---|

| -CH₃ (on C2) | ~1.1 | Singlet |

| -CH₂- (hexyl chain) | ~1.2-1.4 | Multiplet |

| -CH₂OH | ~3.4-3.6 | Singlet (or AB quartet) |

| -NH₂ | Variable (broad singlet) | Broad Singlet |

| -OH | Variable (broad singlet) | Broad Singlet |

Note: The signals for -NH₂ and -OH protons are often broad and their chemical shifts are highly dependent on solvent and concentration.

¹³C NMR Spectroscopy: The carbon NMR spectrum would provide a count of the unique carbon environments. The carbons attached to the electronegative oxygen and nitrogen atoms are expected to resonate at lower fields.

Expected ¹³C NMR Data for this compound

| Carbon Atom | Predicted Chemical Shift (δ, ppm) |

|---|---|

| C1 (-CH₂OH) | 65-75 |

| C2 (-C(CH₃)(NH₂)-) | 50-60 |

| -CH₃ (on C2) | 20-30 |

| C3-C7 (hexyl chain) | 22-35 |

Conformational analysis could be further explored using advanced NMR techniques like Nuclear Overhauser Effect Spectroscopy (NOESY), which would reveal through-space interactions between protons, providing insights into the preferred spatial arrangement of the molecule's flexible chain.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry (MS) is employed to determine the molecular weight and gain structural information through the analysis of fragmentation patterns. For this compound (molar mass: 159.29 g/mol ), the molecular ion peak ([M]⁺) might be observed, although it can be weak or absent in electron ionization (EI) mass spectra of alcohols and amines.

The fragmentation of this compound would likely proceed through several characteristic pathways:

Alpha-cleavage: This is a common fragmentation pathway for amines and alcohols. Cleavage of the C1-C2 bond would be highly favorable, leading to the loss of a ·CH₂OH radical and formation of a stable iminium ion.

Loss of Water: Dehydration, the loss of an H₂O molecule (18 Da), is a typical fragmentation for alcohols.

Loss of Ammonia (B1221849): Loss of an NH₃ molecule (17 Da) can also occur.

Alkyl Chain Fragmentation: The hexyl chain can undergo fragmentation, leading to a series of peaks separated by 14 Da (corresponding to CH₂ groups).

Predicted Key Fragments in the Mass Spectrum of this compound

| m/z | Proposed Fragment Identity |

|---|---|

| 142 | [M - NH₃]⁺ |

| 141 | [M - H₂O]⁺ |

| 128 | [M - CH₂OH]⁺ |

| 86 | [C₅H₁₂N]⁺ (from C-C cleavage) |

| 72 | [C₄H₁₀N]⁺ (from C-C cleavage) |

| 58 | [C₃H₈N]⁺ (from C-C cleavage) |

| 44 | [C₂H₆N]⁺ (from C-C cleavage) |

Infrared (IR) and Raman Spectroscopy for Functional Group Identification and Interactions

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule, providing definitive identification of its functional groups.

Infrared (IR) Spectroscopy: The IR spectrum of this compound is expected to show characteristic absorption bands for its hydroxyl, amino, and alkyl groups. Intramolecular hydrogen bonding between the -OH and -NH₂ groups is likely and would influence the position and shape of their respective stretching bands.

Raman Spectroscopy: Raman spectroscopy would also detect these functional groups. The C-C backbone of the alkyl chain would likely produce strong signals in the Raman spectrum.

Expected Vibrational Frequencies for this compound

| Functional Group | IR Frequency (cm⁻¹) | Raman Frequency (cm⁻¹) | Vibrational Mode |

|---|---|---|---|

| O-H | 3200-3600 (broad) | 3200-3600 (weak) | Stretching |

| N-H | 3300-3500 (two bands) | 3300-3500 (moderate) | Stretching |

| C-H (sp³) | 2850-3000 | 2850-3000 (strong) | Stretching |

| N-H | 1590-1650 | 1590-1650 (weak) | Bending |

| C-O | 1000-1260 | 1000-1260 (moderate) | Stretching |

Circular Dichroism (CD) Spectroscopy for Chiral Purity Determination

This compound possesses a chiral center at the C2 position, meaning it can exist as two non-superimposable mirror images (enantiomers). Circular Dichroism (CD) spectroscopy is a form of light absorption spectroscopy that measures the differential absorption of left- and right-circularly polarized light by chiral molecules.

A pure enantiomer of this compound would produce a CD spectrum, while a racemic mixture (a 50:50 mixture of both enantiomers) would be CD silent. The sign and magnitude of the Cotton effect in the CD spectrum are characteristic of a specific enantiomer and can be used to determine the enantiomeric excess (ee) or optical purity of a sample. The chromophores in this compound (the amino and hydroxyl groups) absorb in the UV region, and it is in this region that a CD spectrum would be measured.

X-ray Crystallography for Solid-State Structure and Stereochemistry

X-ray crystallography is the most powerful technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid. If a suitable single crystal of this compound could be grown, X-ray diffraction analysis would provide a wealth of information, including:

Absolute Stereochemistry: Unambiguous determination of the R or S configuration at the C2 chiral center.

Bond Lengths and Angles: Precise measurements of the distances between atoms and the angles between bonds.

Conformation: The exact conformation of the molecule in the solid state.

Intermolecular Interactions: Detailed insights into the hydrogen bonding network and van der Waals interactions that govern the crystal packing.

Hypothetical Crystallographic Data Table for this compound

| Parameter | Expected Value/Information |

|---|---|

| Crystal System | e.g., Monoclinic, Orthorhombic |

| Space Group | e.g., P2₁/c |

| Unit Cell Dimensions (Å) | a, b, c, α, β, γ |

| Z (molecules per unit cell) | e.g., 4 |

This comprehensive suite of spectroscopic and crystallographic techniques, though presented here in a predictive manner, would be essential for the full and unambiguous structural elucidation and characterization of this compound.

Derivatives and Analogues of 2 Amino 2 Methyloctan 1 Ol

Synthesis and Characterization of Stereoisomeric Derivatives

There is no specific information available in the searched literature on the synthesis and characterization of stereoisomeric derivatives of 2-Amino-2-methyloctan-1-ol. In principle, the stereoselective synthesis of such derivatives could be approached through methods like asymmetric transfer hydrogenation of corresponding α-amino ketones. acs.org The synthesis of chiral 1,2-amino alcohols is a challenging area of organic synthesis, with various strategies developed to control stereochemistry. diva-portal.orgdiva-portal.org These often involve the use of chiral catalysts or starting materials derived from the chiral pool. diva-portal.orgwikipedia.org Characterization of stereoisomers would typically involve techniques such as chiral chromatography, polarimetry, and nuclear magnetic resonance (NMR) spectroscopy with chiral shift reagents.

N-Substituted and O-Substituted Derivatives

Detailed research on N-substituted and O-substituted derivatives specifically for this compound has not been found.

N-Substituted Derivatives: Generally, the amine group of amino alcohols can be alkylated or acylated. ncert.nic.in N-alkylation can be achieved through reactions with alkyl halides or via reductive amination. monash.eduresearchgate.net The "hydrogen borrowing" strategy, which involves the coupling of alcohols and amines, is a greener approach to N-alkylation where water is the only byproduct. beilstein-journals.org

O-Substituted Derivatives: The hydroxyl group can be converted into an ether (O-alkylation) or an ester. O-alkylation of amino alcohols can be performed using reagents like methyl iodide in the presence of a strong base. researchgate.net The synthesis of O-substituted hydroxylamines from alcohols is another related method. organic-chemistry.org

A hypothetical table of potential N- and O-substituted derivatives is presented below, based on common synthetic transformations.

| Derivative Type | General Structure | Potential Substituent (R) |

| N-Alkyl | Methyl, Ethyl, Benzyl | |

| N-Acyl | Acetyl, Benzoyl | |

| O-Alkyl | Methyl, Ethyl, Benzyl | |

| O-Acyl (Ester) | Acetyl, Benzoyl |

This table is illustrative of general chemical possibilities and is not based on experimentally verified derivatives of this compound.

Derivatives with Modified Alkyl Chain Lengths or Branching Patterns

No studies were identified that specifically describe the synthesis of this compound derivatives with modified alkyl chain lengths or branching patterns. The synthesis of analogues with different alkyl chains would require starting from different precursors. For example, the synthesis of 2-amino-2-methylpentan-1-ol, a shorter-chain analogue, is documented. beilstein-journals.org The general synthesis of 2-aminoalcohols can be achieved through various routes, including the reaction of amines with epoxides or the reduction of amino acids. wikipedia.org

Functionalization via the Alkyl Chain to Yield Multi-functional Derivatives

There is no available information on the functionalization of the alkyl chain of this compound. Such modifications would necessitate multi-step synthetic sequences to introduce additional functional groups onto the octyl chain, and no such research has been published for this specific compound.

Applications of 2 Amino 2 Methyloctan 1 Ol in Organic Synthesis and Materials Science

As a Building Block for Complex Natural Products and Synthetic Targets

Incorporation into Macrocyclic Structures

Macrocycles, large ring-like molecules, are of significant interest in medicinal chemistry and materials science due to their unique conformational properties and ability to bind to specific targets. 1,2-aminoalcohols can serve as foundational templates for the synthesis of diverse macrocyclic scaffolds. nih.gov The general strategy involves leveraging the amino and hydroxyl functionalities to introduce other molecular fragments that can subsequently be cyclized.

While specific examples involving 2-Amino-2-methyloctan-1-ol are not prevalent in the literature, its structural similarity to other 1,2-aminoalcohols suggests its potential utility in this area. nih.gov A general synthetic approach could involve the sequential acylation of the amino group and esterification of the hydroxyl group with bifunctional reagents, followed by a ring-closing metathesis or other macrocyclization strategies. The long octyl chain of this compound could impart unique solubility and conformational properties to the resulting macrocycles.

Table 1: Potential Macrocycle Synthesis Strategies Utilizing this compound

| Macrocyclization Strategy | Description | Potential Role of this compound |

| Ring-Closing Metathesis (RCM) | A powerful reaction that forms a carbon-carbon double bond to close a ring. | The amino and hydroxyl groups can be functionalized with terminal alkenes to create a diene precursor for RCM. |

| Macrolactamization | Formation of a large cyclic amide bond. | The amino group can react with a long-chain carboxylic acid that is tethered to the hydroxyl group through an ester linkage. |

| Macrolactonization | Formation of a large cyclic ester bond. | The hydroxyl group can react with a long-chain carboxylic acid that is tethered to the amino group through an amide linkage. |

This table presents hypothetical strategies based on established macrocyclization reactions and the functional groups present in this compound.

Synthesis of Bioactive Molecules

The chiral 1,2-amino alcohol motif is a key structural feature in a wide array of natural and synthetic bioactive compounds. researchgate.net These molecules often exhibit important pharmacological properties. The synthesis of such compounds frequently relies on the use of chiral amino alcohol building blocks.

Potential Applications in Polymer Chemistry and Advanced Materials

The bifunctionality of this compound also lends itself to applications in the field of polymer chemistry, where it can be used as a monomer to create polymers with unique properties or as an agent to modify the surfaces of existing materials.

Monomer in Polymer Synthesis

Amino alcohols can be utilized as monomers in the synthesis of various polymers, such as polyamides and polyurethanes. The presence of both an amino and a hydroxyl group allows for the formation of linkages with complementary functional groups.

For instance, this compound could potentially be used in the following polymerization reactions:

Polyaddition with Diisocyanates: The hydroxyl and amino groups can react with diisocyanates to form polyurethanes or polyureas, respectively. The long octyl chain would likely impart flexibility and hydrophobicity to the resulting polymer.

Polycondensation with Dicarboxylic Acids: The amino and hydroxyl groups can react with dicarboxylic acids or their derivatives to form polyamides or polyesters.

The incorporation of the bulky 2-methyl-2-amino-1-octanol moiety into a polymer backbone could influence its thermal properties, solubility, and mechanical behavior.

Table 2: Potential Polymer Architectures from this compound

| Polymer Type | Co-monomer | Potential Linkage | Anticipated Property Influence |

| Polyurethane | Diisocyanate | Urethane | Increased flexibility and hydrophobicity |

| Polyamide | Dicarboxylic Acid | Amide | Potential for improved solubility in organic solvents |

| Polyester | Dicarboxylic Acid | Ester | Enhanced flexibility |

This table outlines potential polymer types that could be synthesized using this compound as a monomer and the expected influence of its structure on the polymer properties.

Surface Modification Agents

The functional groups of this compound make it a candidate for the surface modification of materials. The amino group can form covalent or non-covalent bonds with a variety of surfaces, such as those containing carboxylic acid, epoxy, or isocyanate groups. The hydroxyl group can also participate in surface reactions, for example, with silane coupling agents.

By attaching this compound to a surface, its properties can be altered. The long, hydrophobic octyl chain could be used to create water-repellent surfaces. The remaining functional group (either the amine or the alcohol, depending on the attachment chemistry) would then be available for further functionalization, allowing for the creation of surfaces with tailored properties for applications in areas such as biocompatible materials, sensors, or chromatography.

While direct research on the use of this compound for surface modification is scarce, the principles of surface chemistry suggest its potential in this field.

Degradation and Environmental Fate Studies of 2 Amino 2 Methyloctan 1 Ol

Mechanistic Investigations of Thermal Degradation

While specific mechanistic studies on the thermal degradation of 2-Amino-2-methyloctan-1-ol are not extensively documented in publicly available literature, valuable insights can be drawn from research on analogous, sterically hindered amino alcohols such as 2-amino-2-methyl-1-propanol (B13486) (AMP). The thermal degradation of such compounds is often complex and can be significantly influenced by the presence of other substances, like carbon dioxide.

Table 1: Key Aspects of Thermal Degradation for Analogous Amino Alcohols

| Feature | Observation for Analogous Compounds (e.g., AMP) |

|---|---|

| Key Reactant | Presence of CO2 significantly influences the degradation pathway. |

| Primary Intermediate | Formation of a carbamate (B1207046) intermediate. |

| Major Product Class | Cyclic compounds, such as oxazolidinones. |

| Reaction Kinetics | Complex, non-integer reaction orders with respect to amine and CO2. |

| Temperature Effect | Influences the equilibrium between carbamate formation and reversion to amine. |

It is plausible that the thermal degradation of this compound would follow a similar pathway involving the formation of a carbamate intermediate in the presence of CO2, which could then cyclize or undergo other reactions depending on the specific conditions. The longer octyl chain in this compound might introduce steric or electronic effects that could alter the reaction rates and product distributions compared to smaller amino alcohols.

Oxidative Degradation Pathways and Product Identification

The oxidative degradation of this compound is a critical pathway for its transformation in oxygen-containing environments. Studies on the oxidative degradation of the structurally related compound 2-amino-2-methyl-1-propanol (AMP) have been conducted under elevated temperatures and oxygen pressures, providing a model for the potential degradation products of this compound.

The degradation of AMP in the presence of oxygen has been shown to be unstable, with degradation rates strongly dependent on the partial pressure of oxygen. The primary degradation products identified through gas chromatography-mass spectrometry (GC-MS) include smaller ketones, heterocyclic compounds, and cyclic derivatives.

Table 2: Identified Oxidative Degradation Products of a Structurally Similar Amino Alcohol (AMP)

| Product Name | Chemical Formula | Product Class |

|---|---|---|

| Acetone | C3H6O | Ketone |

| 2,4-Lutidine | C7H9N | Pyridine Derivative |

Based on these findings, the oxidative degradation of this compound would likely proceed via attack at the amino group, the hydroxymethyl group, or the alkyl chain. Potential pathways could involve:

Oxidation of the alcohol group to an aldehyde or carboxylic acid.

Oxidative deamination or oxidation of the amino group.

Oxidation of the alkyl chain , potentially leading to chain cleavage and the formation of smaller carbonyl compounds.

The specific products would depend on the reaction conditions, including temperature, oxygen concentration, and the presence of any catalysts.

Hydrolytic Stability and Reaction Kinetics

This compound is an alkanolamine containing primary amine and primary alcohol functional groups attached to a tertiary carbon. The carbon-nitrogen (C-N) and carbon-oxygen (C-O) single bonds in the molecule are generally stable to hydrolysis under typical environmental pH and temperature conditions.

Hydrolysis is a chemical reaction in which a water molecule cleaves one or more chemical bonds. This process is not a significant degradation pathway for simple amino alcohols in the absence of specific catalysts or extreme conditions (e.g., very high temperatures or pressures, or highly acidic or basic environments). The molecule does not possess functional groups that are readily susceptible to hydrolysis, such as esters, amides (in the conventional sense), or acid anhydrides.

Therefore, this compound is expected to be hydrolytically stable. Specific reaction kinetic studies on its hydrolysis are scarce in scientific literature, which is consistent with its predicted stability. Its persistence in aqueous environments will be primarily dictated by other degradation mechanisms such as biodegradation and photolysis, rather than hydrolysis.

Photolytic Degradation Studies and Atmospheric Chemistry

Once released into the atmosphere, this compound is subject to photolytic degradation, primarily initiated by reaction with hydroxyl (OH) radicals during the daytime. Extensive theoretical and experimental studies on the OH-initiated degradation of the analogous compound 2-amino-2-methyl-1-propanol (AMP) provide a robust framework for understanding the atmospheric chemistry of this compound.

The reaction with OH radicals proceeds via hydrogen abstraction from different sites on the molecule. For AMP, theoretical calculations predict that H-abstraction occurs predominantly from the -CH2- group (>70%), with minor contributions from the -CH3 groups (5-10%) and the -NH2 group (5-20%). Abstraction from the -OH group is considered negligible under atmospheric conditions. A similar distribution of reactivity is expected for this compound, with the methylene (B1212753) groups in the octyl chain also being potential sites for hydrogen abstraction.

Following hydrogen abstraction, the resulting alkyl radical reacts with molecular oxygen (O2) to form a peroxy radical (RO2). Subsequent reactions of the peroxy radical in the atmosphere, particularly in the presence of nitrogen oxides (NOx), lead to the formation of a variety of stable gas-phase products.

Table 3: Major and Minor Products from the OH-Initiated Atmospheric Degradation of an Analogous Amino Alcohol (AMP)

| Product Name | Product Class | Role |

|---|---|---|

| 2-Amino-2-methylpropanal | Aldehyde | Major Gas-Phase Product |

| Propan-2-imine | Imine | Minor Primary Product |

| 2-Iminopropanol | Imino Alcohol | Minor Primary Product |

| Acetamide | Amide | Minor Primary Product |

| Formaldehyde | Aldehyde | Minor Primary Product |

Biotic Degradation Mechanisms (Focusing on Chemical Transformations)

The biotic degradation of this compound by microorganisms is expected to be a significant pathway for its removal from soil and water environments. While specific studies on this compound are limited, the general principles of microbial metabolism of amino alcohols and alkanes can provide insight into the likely chemical transformations.

Microorganisms possess a wide array of enzymes, such as monooxygenases, dehydrogenases, and aminotransferases, that can catalyze the initial steps of degradation. Potential biotic degradation mechanisms for this compound include:

Hydroxylation: Monooxygenase enzymes could introduce additional hydroxyl groups onto the octyl chain. This is a common initial step in the microbial degradation of alkanes, increasing the water solubility of the compound and preparing it for further metabolism.

Alcohol Dehydrogenation: The primary alcohol group can be oxidized by alcohol dehydrogenases to form the corresponding aldehyde (2-amino-2-methyloctanal), which can be further oxidized to a carboxylic acid (2-amino-2-methyloctanoic acid).

Deamination: The amino group can be removed through the action of aminotransferases or oxidases, converting the amino alcohol into a keto alcohol or a hydroxy acid. This releases ammonia (B1221849), which can be used as a nitrogen source by the microorganisms.

Beta-oxidation: Following initial transformations that yield a carboxylic acid, the long alkyl chain can be progressively shortened via a beta-oxidation pathway, similar to the metabolism of fatty acids.

Computational and Theoretical Investigations of 2 Amino 2 Methyloctan 1 Ol

Quantum Chemical Calculations of Electronic Structure and Energetics

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. For 2-Amino-2-methyloctan-1-ol, methods like Density Functional Theory (DFT) and ab initio calculations could provide deep insights into its electronic structure. These calculations would typically yield crucial data such as the molecule's total energy, orbital energies (HOMO and LUMO), and the distribution of electron density. Such information is vital for predicting the molecule's reactivity and stability. While no specific studies on this compound were identified, research on other amino alcohols demonstrates the utility of these methods. For instance, quantum chemistry has been used to reproduce experimental rate coefficients for reactions of similar compounds. nih.gov

Table 1: Hypothetical Electronic Properties of this compound (Illustrative)

| Property | Predicted Value | Method |

|---|---|---|

| Total Energy | Value (Hartree) | DFT/B3LYP/6-31G* |

| HOMO Energy | Value (eV) | DFT/B3LYP/6-31G* |

| LUMO Energy | Value (eV) | DFT/B3LYP/6-31G* |

Note: The data in this table is for illustrative purposes only and does not represent actual calculated values for this compound.

Conformational Analysis and Energy Landscapes

The flexibility of the octyl chain in this compound suggests a complex potential energy surface with numerous possible conformations. Conformational analysis, employing molecular mechanics or quantum chemical methods, would be essential to identify the low-energy conformers that are most likely to be present under various conditions. Understanding the relative energies of these conformers and the energy barriers between them is crucial for interpreting experimental data and predicting the molecule's physical and chemical behavior. Studies on similar molecules have shown that the tendency to form intra- and intermolecular hydrogen bonds can significantly influence the conformational preferences. nih.gov

Molecular Dynamics Simulations for Intermolecular Interactions and Aggregation Behavior

Molecular dynamics (MD) simulations are a powerful tool for investigating the behavior of molecules in the condensed phase. For this compound, MD simulations could elucidate how individual molecules interact with each other and with solvent molecules. This would provide valuable information on hydrogen bonding patterns, aggregation behavior, and the structure of the liquid state. Such simulations are particularly relevant for understanding properties like viscosity and solvation. Research on the binary mixtures of related compounds has utilized MD to explore structural properties and intermolecular interactions in the liquid phase. nih.govresearchgate.net

Reaction Mechanism Prediction and Transition State Analysis

Computational chemistry plays a vital role in elucidating reaction mechanisms by identifying transition states and calculating activation energies. For this compound, theoretical studies could predict the pathways of its potential reactions, such as oxidation or degradation. For example, theoretical calculations have been used to predict that the reaction of similar amino alcohols with hydroxyl radicals proceeds via hydrogen abstraction from specific groups. nih.gov This type of analysis provides a molecular-level understanding of reactivity that is often difficult to obtain through experimental means alone.

Table 2: Hypothetical Activation Energies for Postulated Reactions of this compound (Illustrative)

| Reaction | Reactants | Products | Activation Energy (kcal/mol) |

|---|---|---|---|

| H-abstraction by OH• | This compound + OH• | Radical intermediate + H₂O | Value |

Note: The data in this table is for illustrative purposes only and does not represent actual calculated values for this compound.

In Silico Prediction of Spectroscopic Signatures

Computational methods can predict various spectroscopic properties, including NMR chemical shifts, infrared (IR) vibrational frequencies, and UV-Vis absorption spectra. These in silico predictions can be invaluable for interpreting experimental spectra and for identifying the compound in complex mixtures. The accuracy of these predictions is highly dependent on the level of theory and the chosen computational model. While no specific in silico spectroscopic data for this compound is currently available, the methodologies are well-established and could be readily applied.

Q & A

Q. What synthetic methodologies are recommended for preparing 2-Amino-2-methyloctan-1-ol?

Answer: A common approach involves reductive amination of ketones with amines. For example, α-amino alcohol derivatives can be synthesized via protection of the amino group (e.g., using tert-butyl carbamate, Boc) followed by reduction of the carboxylic acid to an alcohol, as demonstrated in 2-aminoalkan-1-ol syntheses . Alternative routes may involve nucleophilic substitution of halogenated alcohols with methylamine under controlled conditions. Researchers should optimize reaction parameters (e.g., temperature, solvent polarity) to enhance yield and purity. Characterization via NMR and HPLC is critical to confirm structure and purity .

Q. What safety protocols are essential for handling this compound in laboratory settings?

Answer: The compound requires storage under inert atmospheres (e.g., nitrogen) at room temperature to prevent degradation . Personal protective equipment (PPE), including gloves, eye protection, and lab coats, is mandatory due to risks of skin/eye irritation and respiratory sensitization, as noted for structurally similar amino alcohols . Emergency procedures for spills include neutralization with weak acids and disposal via approved waste facilities .

Advanced Research Questions

Q. How can enantiomeric purity of this compound be optimized during synthesis?

Answer: Chiral resolution techniques, such as asymmetric catalysis or chiral stationary phase chromatography, are effective. For instance, using chiral auxiliaries (e.g., Evans’ oxazolidinones) during ketone-amine coupling can enhance stereoselectivity . Advanced characterization methods, like chiral HPLC or polarimetry, are required to quantify enantiomeric excess (ee) . Pre-placement medical evaluations for researchers handling chiral amines are recommended to mitigate health risks .

Q. How should researchers address discrepancies in reported physicochemical properties (e.g., melting point, solubility) of this compound?

Answer: Contradictions often arise from impurities or polymorphic forms. Conduct purity assays (e.g., Karl Fischer titration for water content, DSC for melting behavior) and cross-validate data against multiple sources . For solubility, systematically test solvents of varying polarity (e.g., hexane, ethanol, DMSO) under controlled temperatures. Document batch-specific variations (e.g., lot numbers) to track inconsistencies .

Q. What strategies are effective for analyzing the compound’s stability under different pH and temperature conditions?

Answer: Design accelerated stability studies by exposing the compound to extreme pH (1–13) and temperatures (40–80°C). Monitor degradation via LC-MS or FTIR to identify breakdown products (e.g., oxidation to ketones or hydrolysis products) . For long-term stability, store samples in amber vials under inert gas and periodically reassay .

Data Analysis & Experimental Design

Q. How can computational modeling aid in predicting the reactivity of this compound in novel reactions?

Answer: Density Functional Theory (DFT) calculations can predict reaction pathways, such as nucleophilic attack or hydrogen bonding interactions. Tools like Gaussian or ORCA simulate transition states and thermodynamic parameters (ΔG, ΔH) to prioritize viable synthetic routes . Cross-reference computational results with experimental kinetics (e.g., rate constants from UV-Vis spectroscopy) .

Q. What experimental controls are critical when studying the compound’s biological activity (e.g., enzyme inhibition)?

Answer: Include positive controls (e.g., known inhibitors) and negative controls (solvent-only samples) to validate assay specificity. Dose-response curves (IC50/EC50) should be replicated in triplicate to ensure reproducibility. For cell-based studies, cytotoxicity assays (e.g., MTT) are necessary to distinguish therapeutic effects from cell death .

Conflict Resolution in Literature

Q. How should researchers reconcile conflicting reports on the compound’s environmental toxicity?

Answer: Evaluate test organisms and exposure durations across studies. For example, aquatic toxicity (e.g., LC50 for Daphnia magna) may vary due to differences in bioavailability or metabolite profiles . Conduct comparative studies using standardized OECD guidelines and report results with 95% confidence intervals .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.